molecular formula C5H7BrO2 B13432758 (1S,2R)-2-bromocyclobutane-1-carboxylic acid

(1S,2R)-2-bromocyclobutane-1-carboxylic acid

Cat. No.: B13432758
M. Wt: 179.01 g/mol
InChI Key: UJODOGYSMTUDJO-QWWZWVQMSA-N
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Description

(1S,2R)-2-bromocyclobutane-1-carboxylic acid is a chiral compound with significant importance in organic chemistry. It is characterized by its unique stereochemistry, which makes it a valuable intermediate in the synthesis of various complex molecules. The compound’s structure includes a bromine atom attached to a cyclobutane ring, which is further connected to a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-bromocyclobutane-1-carboxylic acid typically involves the bromination of cyclobutane derivatives. One common method is the bromination of cyclobutene followed by carboxylation. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and the reactions are usually carried out in the presence of a solvent like dichloromethane at low temperatures to control the reaction rate and selectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, the resolution of racemic mixtures to obtain the desired enantiomer can be achieved through chiral chromatography or enzymatic resolution techniques .

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-bromocyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products

Scientific Research Applications

(1S,2R)-2-bromocyclobutane-1-carboxylic acid is used in various scientific research applications:

    Chemistry: As a chiral building block in the synthesis of complex organic molecules.

    Biology: In the study of enzyme-substrate interactions and as a probe for investigating biological pathways.

    Medicine: Potential use in the development of pharmaceuticals due to its unique stereochemistry.

    Industry: Used in the synthesis of agrochemicals and other specialty chemicals

Mechanism of Action

The mechanism of action of (1S,2R)-2-bromocyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and carboxylic acid group can participate in various chemical reactions, leading to the formation of new compounds. The stereochemistry of the molecule plays a crucial role in its reactivity and interaction with enzymes and other biological molecules .

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-bromocyclobutane-1-carboxylic acid: The enantiomer of (1S,2R)-2-bromocyclobutane-1-carboxylic acid with different stereochemistry.

    2-bromocyclopentane-1-carboxylic acid: A similar compound with a five-membered ring instead of a four-membered ring.

    2-chlorocyclobutane-1-carboxylic acid: A similar compound with a chlorine atom instead of a bromine atom

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry, which makes it a valuable intermediate in asymmetric synthesis. Its ability to undergo various chemical reactions while maintaining its chiral integrity makes it a versatile compound in organic synthesis .

Properties

Molecular Formula

C5H7BrO2

Molecular Weight

179.01 g/mol

IUPAC Name

(1S,2R)-2-bromocyclobutane-1-carboxylic acid

InChI

InChI=1S/C5H7BrO2/c6-4-2-1-3(4)5(7)8/h3-4H,1-2H2,(H,7,8)/t3-,4-/m1/s1

InChI Key

UJODOGYSMTUDJO-QWWZWVQMSA-N

Isomeric SMILES

C1C[C@H]([C@@H]1C(=O)O)Br

Canonical SMILES

C1CC(C1C(=O)O)Br

Origin of Product

United States

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